Enfuvirtide Acetate

Vue d'ensemble

Description

L'acétate d'enfuvirtide est un peptide synthétique utilisé comme médicament antirétroviral. Il est spécialement conçu pour inhiber la fusion du virus de l'immunodéficience humaine (VIH) avec la membrane de la cellule hôte, empêchant ainsi le virus de pénétrer dans la cellule et de se répliquer. Ce composé est particulièrement important dans le traitement des infections à VIH-1, en particulier chez les patients ayant développé une résistance à d'autres médicaments antirétroviraux .

Applications De Recherche Scientifique

L'acétate d'enfuvirtide a un large éventail d'applications en recherche scientifique :

Chimie : Il sert de composé modèle pour étudier les techniques de synthèse et de purification des peptides.

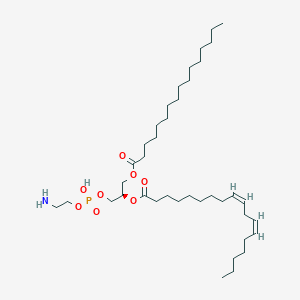

Biologie : L'acétate d'enfuvirtide est utilisé pour étudier les mécanismes d'entrée et de fusion virale, ainsi que pour étudier les interactions entre les protéines virales et les membranes des cellules hôtes.

Médecine : C'est un élément essentiel de la thérapie antirétrovirale combinée pour les patients atteints du VIH-1, en particulier ceux qui présentent des souches multirésistantes.

Industrie : Le composé est utilisé dans le développement de nouveaux thérapeutiques à base de peptides et dans l'optimisation des procédés de synthèse des peptides .

5. Mécanisme d'action

L'acétate d'enfuvirtide agit en se liant à la première région de répétition d'heptade (HR1) dans la sous-unité gp41 de la glycoprotéine d'enveloppe du VIH-1. Cette liaison empêche les changements conformationnels nécessaires à la fusion des membranes virale et cellulaire. En perturbant la machinerie moléculaire du VIH-1 pendant sa phase finale de fusion avec la cellule cible, l'acétate d'enfuvirtide limite la propagation de l'infection. C'est un peptide biomimétique conçu pour imiter les composants de la machinerie de fusion du VIH-1 et les déplacer, empêchant ainsi la fusion normale .

Composés similaires :

T-649 : Un autre inhibiteur de fusion avec une homologie à la région HR2 de gp41, bloquant la formation de la structure en épingle à cheveux de manière similaire à l'acétate d'enfuvirtide.

Unicité : L'acétate d'enfuvirtide est unique dans son ciblage spécifique de la région HR1 de gp41, ce qui le rend très efficace pour empêcher la fusion du VIH-1 avec les cellules hôtes. Sa conception en tant que peptide biomimétique lui permet d'imiter efficacement et de perturber le processus de fusion virale, le distinguant des autres médicaments antirétroviraux qui ciblent différentes étapes du cycle de vie viral .

Mécanisme D'action

Target of Action

Enfuvirtide Acetate primarily targets the HIV-1 gp41 , a subunit of the viral envelope glycoprotein. This protein is responsible for the fusion of the virus to cell membranes and subsequent intracellular uptake . The drug inhibits the fusion of HIV-1 with CD4 cells .

Mode of Action

This compound works by binding to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein . This binding prevents the conformational changes required for the fusion of viral and cellular membranes . By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, this compound limits the spread of further infection .

Biochemical Pathways

This compound affects the pathway of HIV-1 fusion with CD4 cells. It disrupts the HIV-1 molecular machinery during its final stage of fusion with the target cell . This disruption prevents the normal fusion process, thereby limiting the spread of further infection .

Pharmacokinetics

This compound has a mean terminal elimination half-life of 3.8 hours . It has an apparent clearance of 1.7 ± 0.4 L/h following a single 90-mg subcutaneous injection . Subcutaneous administration of this compound results in a slow and protracted absorption phase and a relatively flat steady-state plasma concentration-time profile, supporting twice-daily dosing .

Result of Action

The primary molecular effect of this compound is the prevention of the conformational changes required for the fusion of viral and cellular membranes . This disruption of the HIV-1 molecular machinery during its final stage of fusion with the target cell limits the spread of further infection . On a cellular level, this results in the prevention of uninfected cells from becoming infected .

Analyse Biochimique

Biochemical Properties

Enfuvirtide Acetate interacts with the gp41 subunit of the viral envelope glycoprotein . It prevents the conformational changes required for the fusion of viral and cellular membranes . This interaction inhibits HIV-1 fusion with CD4 cells .

Cellular Effects

This compound disrupts the HIV-1 molecular machinery during its final stage of fusion with the target cell, thereby preventing uninfected cells from becoming infected . This limits the spread of further infection .

Molecular Mechanism

This compound works by binding to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein . This prevents the conformational changes required for the fusion of viral and cellular membranes . By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, this compound limits the spread of further infection .

Temporal Effects in Laboratory Settings

This metabolite has a plasma concentration of approximately 15% in adults and in vitro activity of approximately 20% .

Dosage Effects in Animal Models

It is known that the drug is used in combination therapy for the treatment of HIV-1/AIDS in humans .

Metabolic Pathways

This compound is metabolized in the liver . The drug is hydrolysed to form a deaminated metabolite .

Transport and Distribution

The mean steady-state volume of distribution after intravenous administration of a 90-mg dose of this compound was 5.5 ± 1.1 L . This compound is approximately 92% bound to plasma proteins in HIV-infected plasma over a concentration range of 2 to 10 mg/L .

Subcellular Localization

This compound functions outside the cell, blocking HIV-1 entry into a host cell . It binds to gp41, preventing the creation of an entry pore for the capsid of the virus, keeping it out of the cell .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acétate d'enfuvirtide est synthétisé en utilisant une approche hybride qui combine la synthèse peptidique en phase solide et la synthèse en phase solution. Les fragments peptidiques sont initialement synthétisés en utilisant des méthodes en phase solide, qui impliquent l'addition étape par étape d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Après la synthèse des fragments, ils sont assemblés en solution pour former le peptide complet .

Méthodes de production industrielle : La production industrielle de l'acétate d'enfuvirtide implique une synthèse peptidique en phase solide à grande échelle, suivie de procédés de purification tels que la chromatographie liquide haute performance (CLHP). Le produit final est ensuite lyophilisé pour obtenir une forme poudre sèche stable, adaptée à l'utilisation pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate d'enfuvirtide subit principalement des réactions de formation de liaisons peptidiques pendant sa synthèse. Ces réactions impliquent le couplage d'acides aminés par la formation de liaisons amides. Le composé ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans des conditions physiologiques normales .

Réactifs et conditions courants :

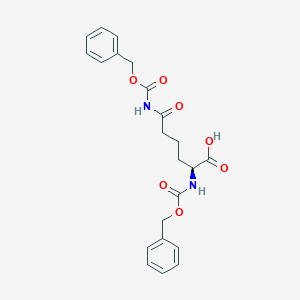

Réactifs de couplage : Les carbodiimides (par exemple, la dicyclohexylcarbodiimide) et les sels d'uronium (par exemple, le HATU) sont couramment utilisés pour la formation de liaisons peptidiques.

Groupes protecteurs : Le Fmoc (9-fluorénylméthoxycarbonyl) est utilisé pour protéger les groupes amino pendant la synthèse.

Réactifs de clivage : L'acide trifluoroacétique est utilisé pour cliver le peptide du support solide et retirer les groupes protecteurs.

Produits majeurs : Le principal produit de ces réactions est le peptide acétate d'enfuvirtide, qui est ensuite purifié et formulé pour une utilisation pharmaceutique .

Comparaison Avec Des Composés Similaires

T-649: Another fusion inhibitor with homology to the HR2 region of gp41, blocking hairpin structure formation in a similar way to enfuvirtide acetate.

Uniqueness: this compound is unique in its specific targeting of the HR1 region of gp41, making it highly effective in preventing the fusion of HIV-1 with host cells. Its design as a biomimetic peptide allows it to effectively mimic and disrupt the viral fusion process, distinguishing it from other antiretroviral drugs that target different stages of the viral life cycle .

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEASPLKKXBYDKL-FXEVSJAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C204H301N51O64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4492 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)